Cas no 2138007-05-1 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline)

4-(4-Methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline is a specialized aromatic amine derivative featuring a methanesulfonyl-substituted pyrazole ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural motif, which combines a sulfonyl group with a methoxy-substituted aniline core. The presence of the methanesulfonyl group enhances electrophilic reactivity, making it a valuable intermediate for further functionalization. Its well-defined molecular structure ensures consistent performance in synthetic applications, particularly in the development of bioactive molecules. The compound’s stability under standard conditions and high purity make it suitable for precise experimental use. Its applications span medicinal chemistry, where it may serve as a scaffold for kinase inhibitors or other therapeutic agents.
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline structure
2138007-05-1 structure
Product name:4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
CAS No:2138007-05-1
MF:C12H15N3O3S
MW:281.33080124855
CID:6378422
PubChem ID:165963425

4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
    • 2138007-05-1
    • EN300-1115609
    • Inchi: 1S/C12H15N3O3S/c1-8-4-10(13)12(18-2)5-11(8)15-7-9(6-14-15)19(3,16)17/h4-7H,13H2,1-3H3
    • InChI Key: GMADULLBDFSXCW-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=NN(C=1)C1C=C(C(=CC=1C)N)OC)(=O)=O

Computed Properties

  • Exact Mass: 281.08341252g/mol
  • Monoisotopic Mass: 281.08341252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.6Ų
  • XLogP3: 0.8

4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1115609-2.5g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
2138007-05-1 95%
2.5g
$2351.0 2023-10-27
Enamine
EN300-1115609-0.25g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
2138007-05-1 95%
0.25g
$1104.0 2023-10-27
Enamine
EN300-1115609-1g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
2138007-05-1 95%
1g
$1200.0 2023-10-27
Enamine
EN300-1115609-0.1g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
2138007-05-1 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1115609-5.0g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
2138007-05-1
5g
$3065.0 2023-05-23
Enamine
EN300-1115609-0.5g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
2138007-05-1 95%
0.5g
$1152.0 2023-10-27
Enamine
EN300-1115609-10g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
2138007-05-1 95%
10g
$5159.0 2023-10-27
Enamine
EN300-1115609-10.0g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
2138007-05-1
10g
$4545.0 2023-05-23
Enamine
EN300-1115609-1.0g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
2138007-05-1
1g
$1057.0 2023-05-23
Enamine
EN300-1115609-0.05g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline
2138007-05-1 95%
0.05g
$1008.0 2023-10-27

Additional information on 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methoxy-5-methylaniline

4-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)-2-Methoxy-5-Methylaniline: A Comprehensive Overview

4-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)-2-Methoxy-5-Methylaniline, identified by the CAS Registry Number 2138007-05-1, is a sophisticated organic compound with a diverse range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound has garnered significant attention due to its unique structural properties and potential for bioactivity. The molecule's structure is characterized by a pyrazole ring substituted with a methanesulfonyl group, alongside methoxy and methyl substituents on an aniline backbone, making it a versatile platform for further chemical modifications.

The synthesis of 4-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)-2-Methoxy-5-Methylaniline involves a multi-step process that typically begins with the preparation of the pyrazole ring. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and enhancing yields. The introduction of the methanesulfonyl group is often achieved through sulfonating agents, while the methoxy and methyl groups are introduced via alkylation or acylation reactions. These steps are meticulously optimized to ensure high purity and stability of the final product.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The pyrazole moiety is well-documented for its ability to modulate various biological targets, including kinases, GPCRs, and ion channels. Recent studies have highlighted its role in inhibiting enzymes associated with neurodegenerative diseases, such as beta-secretase, making it a valuable candidate in anti-Alzheimer's drug development. Additionally, the methoxy and methyl groups enhance solubility and bioavailability, which are critical factors in pharmaceutical design.

In the agrochemical sector, 4-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)-2-Methoxy-5-Methylaniline has shown potential as a lead compound for developing herbicides and fungicides. Its ability to inhibit key enzymes involved in plant metabolism makes it a viable option for controlling invasive species and crop pathogens. Researchers have also explored its use as a precursor for bioactive polymers, which can be employed in controlled-release drug delivery systems.

The structural versatility of this compound has also led to its investigation in materials science. By incorporating it into polymer networks, scientists have developed novel materials with enhanced mechanical properties and thermal stability. These materials hold promise for applications in electronics and aerospace industries.

Recent studies have delved into the mechanistic insights behind the compound's bioactivity. Advanced computational methods, such as molecular docking and dynamics simulations, have provided deeper understanding of how this molecule interacts with biological targets at the molecular level. These findings have paved the way for rational drug design strategies, enabling researchers to tailor the molecule's properties for specific therapeutic applications.

In conclusion, 4-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)-2-Methoxy-5-Methylaniline stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across multiple disciplines underscore its importance as a valuable chemical entity. As research continues to uncover new facets of its potential, this compound is poised to play an increasingly significant role in advancing scientific innovation.

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